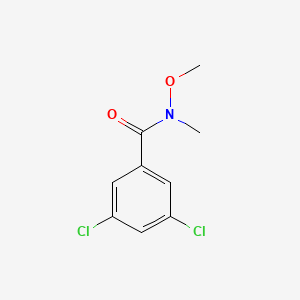
6-Fluoroquinazolin-2-amina
Descripción general
Descripción
6-Fluoroquinazolin-2-amine is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoroquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas
6-Fluoroquinazolin-2-amina: los derivados se han sintetizado y evaluado por su potencial como agentes antibacterianos. Estos compuestos son análogos estructurales de los antibióticos quinolona y quinazolin-2,4-diona . Aunque algunos derivados sintetizados mostraron una actividad moderada contra la DNA-PK, que es crucial para la reparación del ADN celular, fueron inactivos contra las cepas bacterianas probadas . Esto sugiere que si bien la aplicación antibacteriana fue el objetivo inicial, la utilidad real podría residir en otras actividades biológicas.
Agentes Analgésicos y Antiinflamatorios
Los derivados de quinazolina, incluidos los que tienen una estructura de this compound, se han explorado por sus propiedades analgésicas y antiinflamatorias . La química medicinal de las quinazolinas ha revelado una diversidad en las respuestas farmacológicas, lo que las convierte en candidatas para el descubrimiento y desarrollo de fármacos en el manejo del dolor y el control de la inflamación .
Investigación Anticancerígena
Las características estructurales de los derivados de quinazolina se han relacionado con las actividades anticancerígenas. La capacidad de inhibir la DNA-PK, que juega un papel en la reparación del ADN, sugiere que estos compuestos podrían usarse en estrategias de tratamiento del cáncer donde es beneficioso inhibir los mecanismos de reparación del ADN en las células cancerosas .
Inhibición Enzimática
La inhibición de enzimas como la DNA-girasa y la topoisomerasa por los derivados de quinazolina es un área de investigación significativa. Estas enzimas están involucradas en la replicación del ADN y la división celular, lo que las convierte en objetivos para el desarrollo de nuevas terapias antibacterianas y anticancerígenas .
Diseño y Síntesis de Fármacos
El andamiaje de quinazolina es una estructura versátil en el diseño de fármacos. Los investigadores han estado modificando el núcleo de this compound para explorar las relaciones estructura-actividad y desarrollar nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados .
Perfil Farmacocinético
Los derivados de quinazolina también se estudian por sus propiedades farmacocinéticas. Comprender cómo se absorben, distribuyen, metabolizan y excretan estos compuestos puede informar el diseño de fármacos más efectivos .
Estudios del Mecanismo de Resistencia
Con la aparición continua de cepas resistentes a los antibióticos, el estudio de los derivados de quinazolina, incluida la this compound, proporciona información sobre los mecanismos de resistencia. Este conocimiento puede guiar el desarrollo de fármacos que puedan superar la resistencia .
Estudios de Interacción Molecular
La interacción de unión única, independiente del magnesio, de algunos derivados de quinazolina con objetivos biológicos ofrece una nueva perspectiva sobre las interacciones moleculares. Esto puede conducir al descubrimiento de nuevas terapias con modos de acción únicos .
Mecanismo De Acción
Target of Action
Quinazolines have been found to interact with various biological targets. For example, some quinazolines have been found to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .
Mode of Action
By binding to these enzymes, quinazolines can block bacterial DNA supercoiling, thereby inhibiting bacterial growth .
Biochemical Pathways
Quinazolines can affect various biochemical pathways depending on their specific structures and targets. For example, some quinazolines have been found to have anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .
Pharmacokinetics
The pharmacokinetics of quinazolines can vary widely depending on their specific structures. Some quinazolines have been found to have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg .
Result of Action
The result of quinazoline action can vary depending on the specific compound and its targets. Some quinazolines have been found to have potent antimicrobial effects, while others have been found to have anti-inflammatory or anticancer effects .
Propiedades
IUPAC Name |
6-fluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733743 | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-72-2 | |
| Record name | 6-Fluoro-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




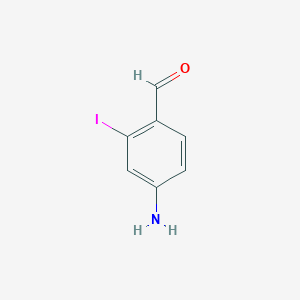
![N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1507343.png)
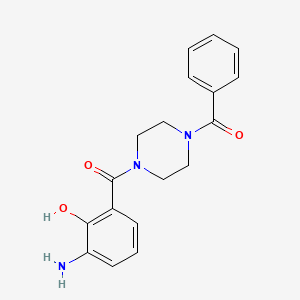
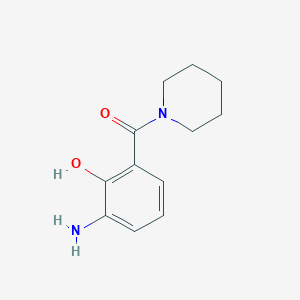
![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)


![(2'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B1507383.png)
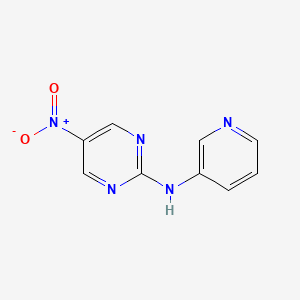
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)
